molecular formula C17H21N5O2 B15114493 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-ethyl-1H-1,2,3-triazole-4-carboxamide

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-ethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15114493
M. Wt: 327.4 g/mol
InChI Key: ONMPBQUXJYQORC-UHFFFAOYSA-N
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Description

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-ethyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation of the pyrrolidine ring is achieved using benzyl halides under basic conditions.

    Formation of the Triazole Ring:

    Coupling with Carboxamide: The final step involves coupling the triazole derivative with an ethylamine derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-ethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-ethyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-ethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-5-oxopyrrolidin-3-yl derivatives: These compounds share the pyrrolidine ring and benzyl group but differ in other functional groups.

    1H-1,2,3-triazole-4-carboxamide derivatives: These compounds share the triazole and carboxamide groups but differ in other substituents.

Uniqueness

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-ethyl-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-ethyltriazole-4-carboxamide

InChI

InChI=1S/C17H21N5O2/c1-2-18-17(24)15-12-22(20-19-15)11-14-8-16(23)21(10-14)9-13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3,(H,18,24)

InChI Key

ONMPBQUXJYQORC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN(N=N1)CC2CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

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